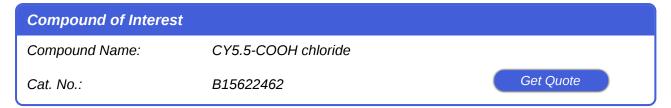


Technical Guide: CY5.5-COOH Chloride in Bioconjugation and Imaging

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties and applications of **CY5.5-COOH chloride**, a near-infrared (NIR) fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling for bioimaging and other detection methods. This document offers quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Core Properties of CY5.5-COOH Chloride

CY5.5-COOH chloride is a cyanine dye characterized by its fluorescence emission in the near-infrared spectrum, which is highly advantageous for biological imaging due to reduced background autofluorescence from tissues.[1] The carboxylic acid functional group allows for its conjugation to various biomolecules, typically through the formation of an active ester that reacts with primary amines.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **CY5.5-COOH chloride**. These values are essential for accurate experimental design and data interpretation.



Property	Value	Notes
Molar Extinction Coefficient (ε)	198,000 - 209,000 M ⁻¹ cm ⁻¹	Varies depending on the solvent and measurement conditions.
Excitation Maximum (λex)	~673-675 nm	Optimal wavelength for exciting the fluorophore.
Emission Maximum (λem)	~694-710 nm	Peak wavelength of emitted fluorescence.
Molecular Weight	~619.2 g/mol	For the chloride salt form.
Solubility	Soluble in DMSO, DMF, and methanol.	Limited solubility in aqueous solutions.
Quantum Yield (Φ)	~0.2	In ethanol. This can vary with environmental factors and conjugation.

Experimental Protocols Determination of Molar Extinction Coefficient

This protocol outlines the experimental procedure for determining the molar extinction coefficient (ϵ) of **CY5.5-COOH chloride** using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = ϵ cl).

Materials:

- CY5.5-COOH chloride
- Anhydrous Dimethyl sulfoxide (DMSO)
- Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Calibrated analytical balance



Volumetric flasks and pipettes

Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount (e.g., 1 mg) of CY5.5-COOH chloride using an analytical balance.
 - Dissolve the dye in a precise volume of anhydrous DMSO (e.g., 1 mL) to create a stock solution of known concentration. For example, 1 mg of CY5.5-COOH (MW ~619.2 g/mol) in 1 mL of DMSO yields a stock concentration of approximately 1.615 mM.
- Prepare Serial Dilutions:
 - Perform a series of accurate serial dilutions of the stock solution using DMSO to obtain a range of concentrations (e.g., 1 μ M, 2 μ M, 4 μ M, 6 μ M, 8 μ M, 10 μ M).
- Measure Absorbance:
 - Set the spectrophotometer to scan a range of wavelengths that includes the expected absorption maximum of CY5.5 (~675 nm).
 - Use a quartz cuvette filled with DMSO as a blank to zero the spectrophotometer.
 - Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- Calculate the Molar Extinction Coefficient:
 - Plot the measured absorbance at λmax against the corresponding molar concentration.
 - Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ϵ) in M⁻¹cm⁻¹.

Protein Labeling with CY5.5-COOH Chloride



This protocol describes the conjugation of CY5.5-COOH to a protein, such as an antibody, via primary amines (e.g., lysine residues). This involves a two-step process: activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the protein.

Materials:

CY5.5-COOH chloride

- Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous DMSO or DMF
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Activation of CY5.5-COOH:
 - Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO to create a solution for the activation reaction. A typical molar ratio is 1:1.2:1.5 (CY5.5-COOH:EDC:NHS).
 - Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the CY5.5-NHS ester.
- Protein Preparation:
 - Ensure the protein is in a buffer free of primary amines (e.g., Tris) and at a suitable concentration (e.g., 2-10 mg/mL). If necessary, perform a buffer exchange into the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).
- Conjugation Reaction:



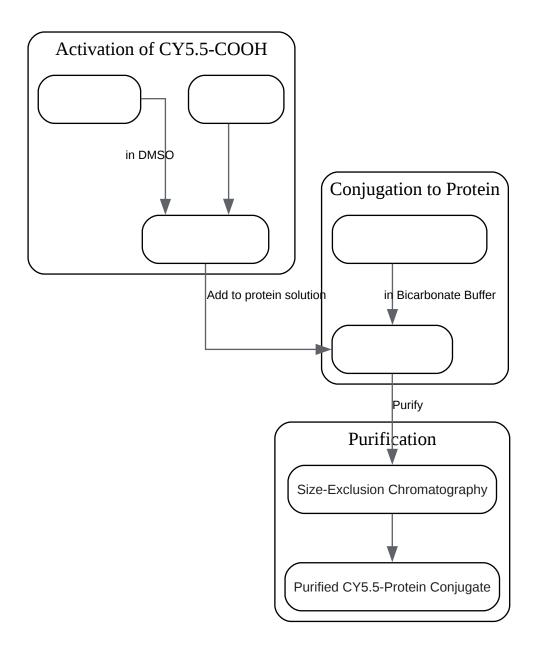
- Add the activated CY5.5-NHS ester solution to the protein solution. The molar ratio of dye
 to protein should be optimized for the specific application, but a starting point of 5:1 to 10:1
 is common.[2]
- Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring,
 protected from light.
- Purification of the Conjugate:
 - Separate the CY5.5-labeled protein from unreacted dye and byproducts using a sizeexclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of CY5.5 (~675 nm). The DOL can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.

Visualizations

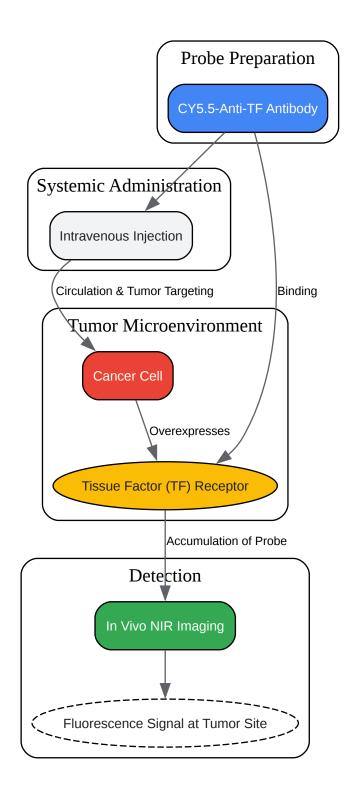
Experimental Workflow: Protein Labeling

The following diagram illustrates the key steps in the covalent labeling of a protein with CY5.5-COOH.









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